Ce(iii)-catalyzed highly efficient synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants†
Organic & Biomolecular Chemistry Pub Date: 2018-01-22 DOI: 10.1039/C7OB03113K
Abstract
An efficient synthesis of a variety of pyridyl benzamides from 2-aminopyridines and nitroolefins is described. This rare-earth-metal-catalyzed reaction provides the corresponding products with broad substrate scope in moderate to excellent yields, in the absence of additives and external oxidants. Water is used as the source of the carbonyl oxygen atom in pyridyl benzamides. Furthermore, 2-substituted oxazolo[4,5-b]pyridines are formed in good yields under the standard conditions when 2-aminopyridin-3-ols are used as the substrates.
![Graphical abstract: Ce(iii)-catalyzed highly efficient synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants](http://scimg.chem960.com/usr/1/C7OB03113K.jpg)
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Journal Nameļ¼Organic & Biomolecular Chemistry
Research Products
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CAS no.: 17117-21-4